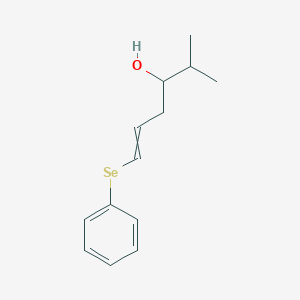
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol is an organic compound that contains a phenylselanyl group attached to a hexenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(phenylselanyl)hex-5-en-3-ol typically involves the introduction of the phenylselanyl group to a suitable precursor. One common method is the reaction of 2-methyl-5-hexen-3-ol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to yield alkenes.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hydrocarbon.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Alkenes and selenoxides.
Reduction: Hydrocarbons.
Substitution: Compounds with new functional groups replacing the phenylselanyl group.
Aplicaciones Científicas De Investigación
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds has explored their antioxidant properties and potential use in cancer therapy.
Industry: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and materials science.
Mecanismo De Acción
The mechanism by which 2-Methyl-6-(phenylselanyl)hex-5-en-3-ol exerts its effects involves the interaction of the phenylselanyl group with various molecular targets. Selenium-containing compounds are known to participate in redox reactions, which can influence cellular processes. The phenylselanyl group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-hexen-3-ol: Lacks the phenylselanyl group, making it less reactive in certain chemical transformations.
Phenylselanyl derivatives: Compounds like phenylselanyl chloride or phenylselanyl bromide share the phenylselanyl group but differ in their reactivity and applications.
Uniqueness
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol is unique due to the presence of both an alkene and a phenylselanyl group, allowing it to participate in a wide range of chemical reactions. Its selenium content also imparts unique redox properties, making it valuable in both synthetic and biological contexts.
Propiedades
Número CAS |
85363-36-6 |
|---|---|
Fórmula molecular |
C13H18OSe |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
2-methyl-6-phenylselanylhex-5-en-3-ol |
InChI |
InChI=1S/C13H18OSe/c1-11(2)13(14)9-6-10-15-12-7-4-3-5-8-12/h3-8,10-11,13-14H,9H2,1-2H3 |
Clave InChI |
NTDPTZCWTBLMDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC=C[Se]C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one](/img/structure/B14414062.png)
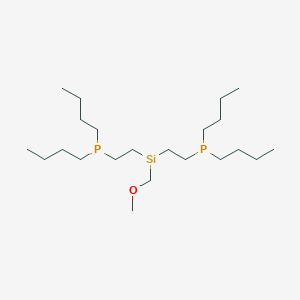

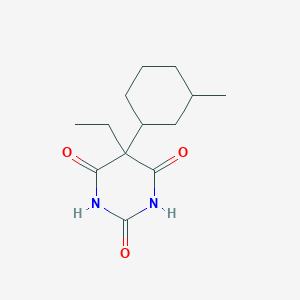
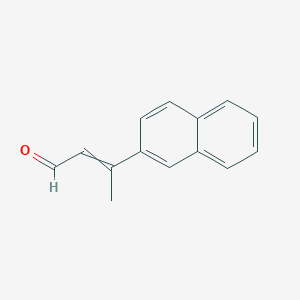



![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
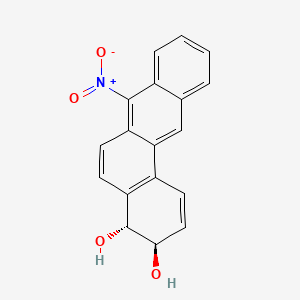
![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
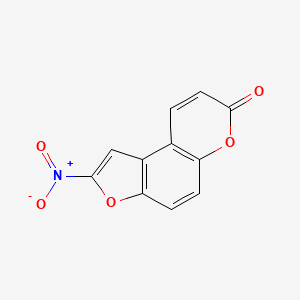

![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
